

Introduction: The Versatility of a Substituted Phenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-5-isopropylphenylboronic acid

Cat. No.: B1374440

[Get Quote](#)

3-Bromo-5-isopropylphenylboronic acid is a specialized organic compound that belongs to the highly versatile class of arylboronic acids. Its molecular structure, featuring a bromine atom, an isopropyl group, and a boronic acid functional group on a phenyl ring, makes it a valuable reagent for creating complex organic molecules. The presence of these distinct functional groups allows for sequential, site-selective modifications, a highly desirable attribute in multi-step syntheses.

Arylboronic acids are foundational reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis due to its mild conditions, functional group tolerance, and the stability and low toxicity of boronic acid reagents.[3][4] Consequently, **3-Bromo-5-isopropylphenylboronic acid** serves as a key intermediate in the synthesis of biaryl compounds, which are prevalent structural motifs in active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[4][5][6]

Part 1: Core Physicochemical Properties

The precise molecular weight and other physical properties of a reagent are critical for accurate stoichiometric calculations, reaction monitoring, and purification. The defining properties of **3-Bromo-5-isopropylphenylboronic acid** are summarized below.

Property	Value	Source
Molecular Weight	242.91 g/mol	[7]
Molecular Formula	C ₉ H ₁₂ BBrO ₂	[7]
CAS Number	1451390-87-6	[7] [8]
Appearance	No data available (typically a white to off-white solid)	
Solubility	No data available (generally soluble in organic solvents like dioxane, THF, and DMF)	
Storage Conditions	Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C	[7]

Part 2: Strategic Importance in Drug Discovery and Development

The utility of **3-Bromo-5-isopropylphenylboronic acid** in drug discovery stems from the synthetic possibilities it unlocks. The boronic acid group is the reactive handle for Suzuki-Miyaura coupling, enabling the formation of a carbon-carbon bond with an aryl or heteroaryl halide.[\[3\]](#)[\[9\]](#) The bromine atom on the same ring provides a secondary reaction site for subsequent cross-coupling reactions, allowing for the construction of elaborate, multi-substituted aromatic systems. The isopropyl group serves to increase lipophilicity and can provide beneficial steric interactions within a target protein's binding pocket.

This trifecta of functionalities allows medicinal chemists to rapidly generate libraries of diverse compounds for structure-activity relationship (SAR) studies. By systematically varying the coupling partners at both the boronic acid and bromo positions, researchers can fine-tune a molecule's pharmacological properties, such as potency, selectivity, and metabolic stability.

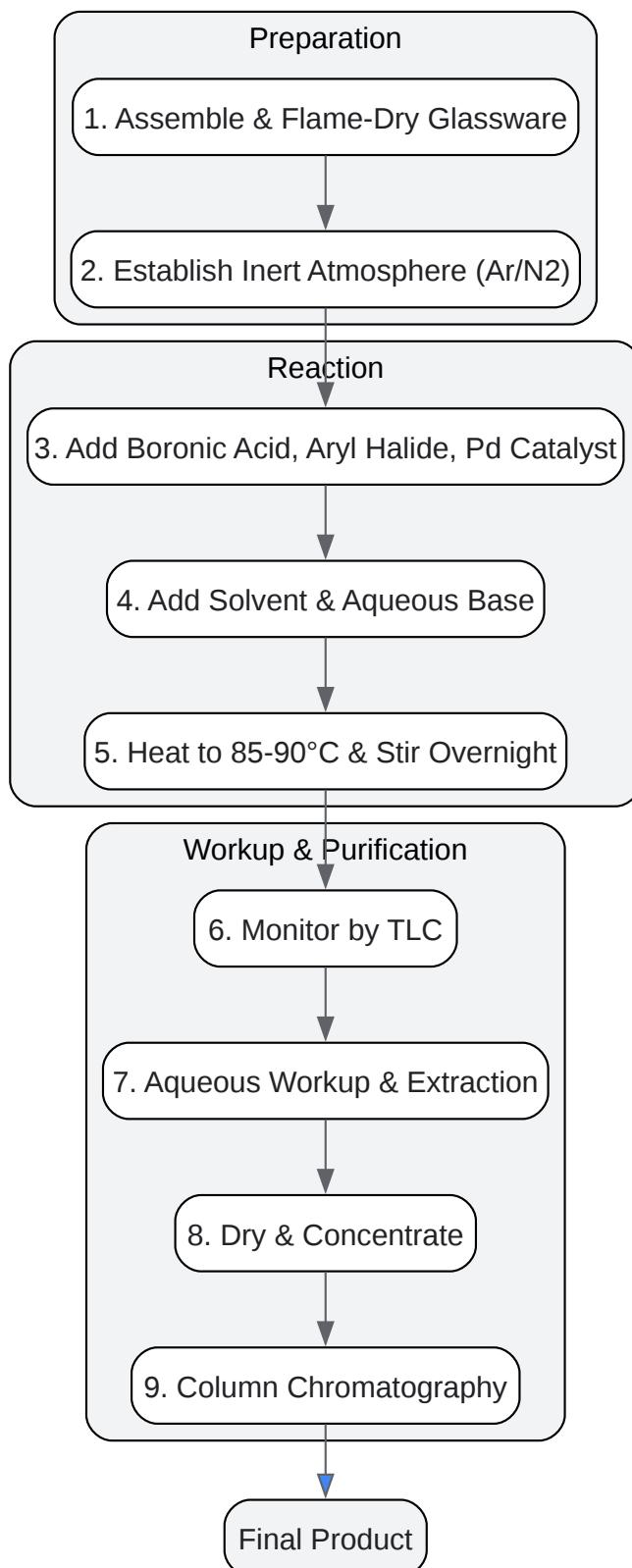
Part 3: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

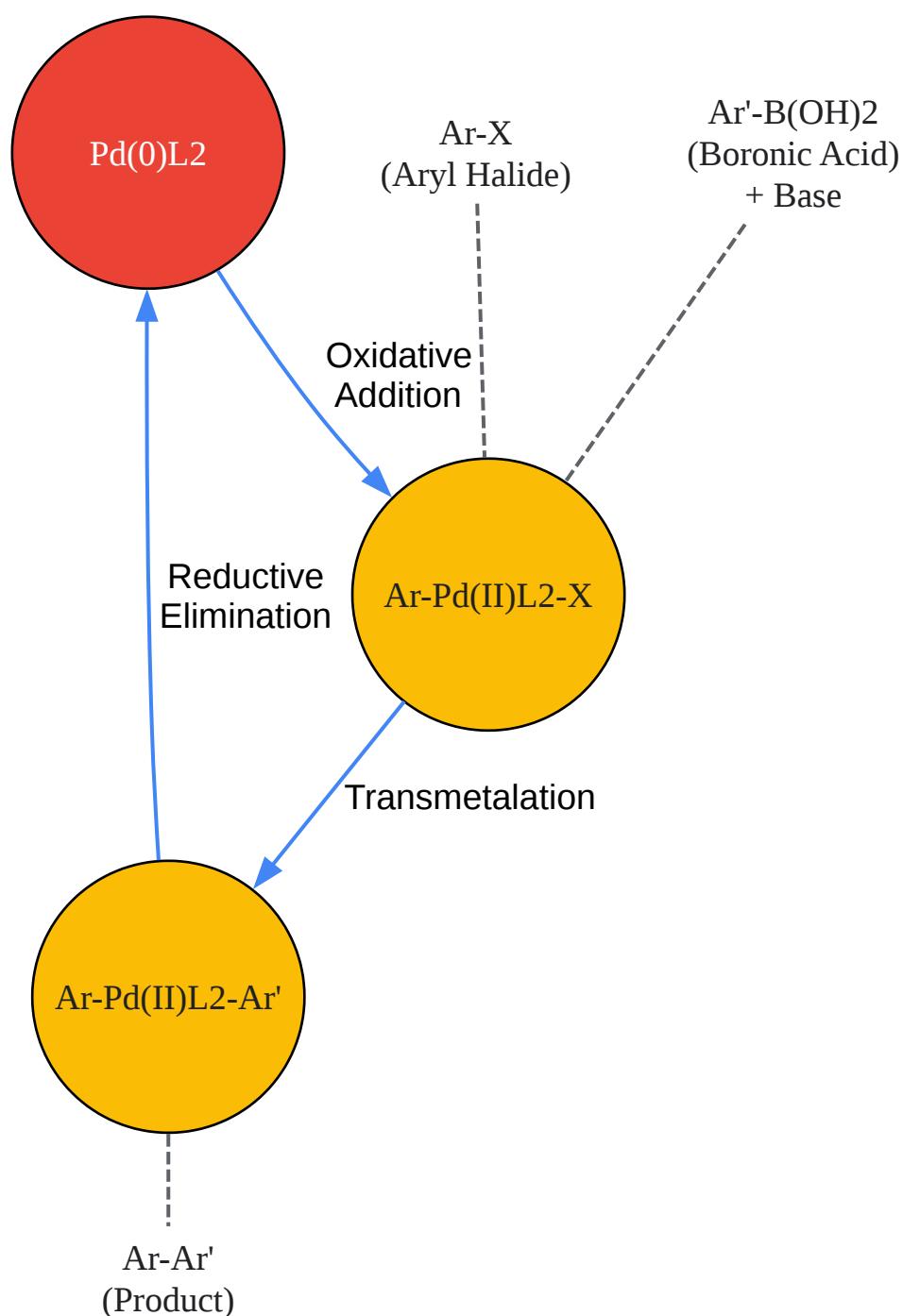
The following protocol provides a representative, field-proven methodology for the Suzuki-Miyaura coupling of **3-Bromo-5-isopropylphenylboronic acid** with a generic aryl halide.

Core Directive: This protocol is designed as a self-validating system. The choice of catalyst, base, and solvent is based on established principles that maximize reaction efficiency while minimizing common side reactions like protodeboronation (the undesired cleavage of the C-B bond).[10]

Materials & Reagents:

- **3-Bromo-5-isopropylphenylboronic acid**
- Aryl Halide (e.g., 4-iodoanisole)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ - Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., aqueous 2M Sodium Carbonate solution)
- Solvent (e.g., 1,4-Dioxane or Toluene)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Argon or Nitrogen gas supply
- Standard laboratory glassware (round-bottom flask, condenser, etc.)


Step-by-Step Methodology:


- **Inert Atmosphere Preparation:** Assemble a round-bottom flask with a stir bar and condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintaining an inert atmosphere is crucial as the $\text{Pd}(0)$ catalyst is sensitive to oxygen.
- **Reagent Addition:** To the flask, add **3-Bromo-5-isopropylphenylboronic acid** (1.2 equivalents), the selected aryl halide (1.0 equivalent), and the palladium catalyst (0.05 equivalents).
- **Solvent and Base Addition:** Add the organic solvent (e.g., 1,4-dioxane) to the flask, followed by the aqueous base (e.g., 2M Na_2CO_3 , 2.0 equivalents). The base is essential for the

activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[\[11\]](#)

- Reaction Execution: Heat the reaction mixture to 85-90°C and stir vigorously overnight. The elevated temperature is necessary to drive the catalytic cycle forward.
- Reaction Monitoring: After cooling to room temperature, check the reaction's progress using Thin-Layer Chromatography (TLC) to ensure the consumption of the limiting starting material (the aryl halide).
- Workup and Extraction: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. This removes the inorganic base and salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude material using column chromatography on silica gel to isolate the desired biaryl product.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing)
DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 1451390-87-6|3-Bromo-5-isopropylphenylboronic acid|3-Bromo-5-isopropylphenylboronic acid|-范德生物科技公司 [bio-fount.com]
- 8. 1451390-87-6|(3-Bromo-5-isopropylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Introduction: The Versatility of a Substituted Phenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1374440#3-bromo-5-isopropylphenylboronic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com